molecular formula C11H10FN3OS B11065177 4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one

4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one

Cat. No.: B11065177
M. Wt: 251.28 g/mol
InChI Key: DXHXZAKVBZGOMK-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one is an organic compound that belongs to the class of triazines This compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a sulfanyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the fluorobenzyl, methyl, and sulfanyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the fluorobenzyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the triazine ring can participate in various biochemical pathways. The sulfanyl group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Shares the fluorobenzyl group but lacks the triazine ring and sulfanyl group.

    4-Fluorobenzyl cyanide: Contains the fluorobenzyl group but differs in the rest of the structure.

    (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate: Similar fluorobenzyl group but different overall structure.

Uniqueness

4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one is unique due to the combination of the triazine ring, fluorobenzyl group, and sulfanyl group

Properties

Molecular Formula

C11H10FN3OS

Molecular Weight

251.28 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H10FN3OS/c1-7-10(16)15(11(17)14-13-7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,14,17)

InChI Key

DXHXZAKVBZGOMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N(C1=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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